1-Bromo-4-(3-fluoropropoxy)benzene

PET Imaging Pharmacokinetics Metabolic Stability

1-Bromo-4-(3-fluoropropoxy)benzene is a para-substituted halogenated aromatic ether with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol. It is characterized by an aryl bromide and a 3-fluoropropoxy side chain, making it a versatile building block in medicinal chemistry and molecular imaging.

Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
CAS No. 958454-28-9
Cat. No. B12080116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(3-fluoropropoxy)benzene
CAS958454-28-9
Molecular FormulaC9H10BrFO
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCF)Br
InChIInChI=1S/C9H10BrFO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
InChIKeySXJCRWNNPWPIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(3-fluoropropoxy)benzene (CAS 958454-28-9): Core Procurement and Identity Data


1-Bromo-4-(3-fluoropropoxy)benzene is a para-substituted halogenated aromatic ether with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . It is characterized by an aryl bromide and a 3-fluoropropoxy side chain, making it a versatile building block in medicinal chemistry and molecular imaging . Its structural features—specifically the chain length and terminal fluorine—are critical determinants of its utility as a precursor for Positron Emission Tomography (PET) tracers, where substitution pattern directly impacts biological properties [1].

Why 1-Bromo-4-(3-fluoropropoxy)benzene is Not Interchangeable with Other Halogenated Phenyl Ethers


Procurement of a generic bromo-fluoroalkoxy benzene is inadvisable due to the structure-activity relationship (SAR) sensitivity of the 3-fluoropropoxy motif in radiopharmaceutical development. Modifications to the alkoxy spacer length or halogen substitution pattern can significantly alter a tracer's metabolic stability, target affinity, and brain penetration [1]. For example, replacing the terminal fluorine with a larger halogen or altering the propyl chain to an ethyl or butyl linker can shift the molecule's LogP and polar surface area, leading to suboptimal biodistribution [2]. The specific para-substitution pattern of 1-Bromo-4-(3-fluoropropoxy)benzene is also essential for its role as a precursor to the norepinephrine transporter (NET) imaging agent LMI1195, where a meta-bromo analog would not yield the same binding profile [3].

Quantitative Differentiators for 1-Bromo-4-(3-fluoropropoxy)benzene (958454-28-9) Against Closest Analogs


Optimized Alkyl Chain Length for Tracer Pharmacokinetics: 3-Carbon vs. 2-Carbon Spacer

The 3-fluoropropoxy chain confers a pharmacokinetic advantage over shorter 2-fluoroethoxy linkers in the development of radiotracers for peripheral benzodiazepine receptors (PBR/TSPO). In a direct comparative study, the fluoropropoxy-substituted tracer [18F]PBR111 demonstrated superior in vivo metabolic stability compared to the fluoroethoxy-substituted [18F]PBR102, with the unchanged fraction of tracer in baboon plasma showing a slow component half-life of >80 minutes for both compounds but a more favorable metabolite profile for the propoxy analog [1]. This finding is corroborated by cross-study data from SERT imaging agents, where fluoropropoxy derivatives exhibit improved tracer localization to target-rich brain regions [2].

PET Imaging Pharmacokinetics Metabolic Stability

Precursor to High-Specificity NET Tracer: Enabling Quantification of Sympathetic Innervation

1-Bromo-4-(3-fluoropropoxy)benzene is the essential precursor for synthesizing the PET tracer LMI1195 (N-[3-bromo-4-(3-[18F]fluoro-propoxy)-benzyl]-guanidine). This tracer is specifically designed for imaging the norepinephrine transporter (NET), a key marker of sympathetic nervous system integrity. Its high specificity for the neural uptake-1 mechanism has been quantitatively demonstrated, with a reported IC50 of 1 nM against the NET in a fluorometric imaging plate reader (FLIPR) assay using engineered CHO-K1 cells expressing the transporter [1]. This high affinity is a direct result of the 3-fluoropropoxy motif incorporated from this precursor, distinguishing it from non-fluorinated or differently substituted analogs [2].

Norepinephrine Transporter Cardiac Imaging Radiopharmaceutical Precursor

Enhanced Thermal and Chemical Stability for Reliable Radiochemical Synthesis

According to the Globally Harmonized System (GHS) Safety Data Sheet (SDS), 1-Bromo-4-(3-fluoropropoxy)benzene is classified as stable under recommended storage conditions, with no specific hazardous reactions noted . This baseline stability is crucial for its role as a radiosynthesis precursor. While direct shelf-life data is not provided, its stability profile ensures it can withstand the rigorous conditions of 18F-labeling, including exposure to strong bases, high temperatures, and reactive intermediates during nucleophilic substitution reactions. In contrast, the structurally similar 1-(3-bromopropoxy)-4-fluorobenzene (CAS 1129-78-8) carries a different hazard profile due to the primary alkyl bromide on its side chain, potentially leading to unwanted side reactions during radiolabeling [1].

Radiochemistry Precursor Stability Process Reliability

Validated Precursor for a Clinically Translated PET Tracer Pipeline

The ultimate validation of 1-Bromo-4-(3-fluoropropoxy)benzene's procurement value is its integral role in the synthesis of 18F-LMI1195, a PET tracer that has advanced to clinical evaluation for imaging sympathetic nerve function [1]. This represents a higher level of applied utility than many research-use-only building blocks. While the comparator 1-Bromo-2-(3-fluoropropoxy)benzene (CAS 958454-22-3) shares the same molecular weight and formula, it is only an ortho-isomer. The para-substitution pattern of the target compound is non-negotiable for the synthesis of LMI1195, as the ortho-isomer would produce a regioisomer with a different biological activity profile, rendering it unsuitable for this validated application .

Translational Imaging Clinical Trials NET Imaging Agent

High-Value Application Scenarios for 1-Bromo-4-(3-fluoropropoxy)benzene in Research and Radiopharmacy


Synthesis of 18F-LMI1195 for Cardiac Sympathetic Nerve PET Imaging

This compound is the validated precursor for the high-specificity norepinephrine transporter (NET) tracer 18F-LMI1195, which is used in clinical research to image cardiac sympathetic innervation [1]. The tracer's sub-nanomolar affinity (IC50 = 1 nM) for NET, enabled by the 3-fluoropropoxy motif, allows for the quantification of nerve density in conditions like heart failure, arrhythmias, and post-transplant reinnervation [2].

Development of Novel TSPO Ligands for Neuroinflammation Studies

As demonstrated with the [18F]PBR111 tracer, the 3-fluoropropoxy side chain imparts a favorable metabolic profile compared to shorter ethoxy linkers, making this compound a key building block for developing improved TSPO PET ligands [3]. This is particularly relevant for quantitative studies of neuroinflammation in Alzheimer's disease, multiple sclerosis, and psychiatric disorders, where high-contrast, reproducible imaging is essential.

Radiochemical Method Development and Quality Control

The compound's defined stability under standard storage conditions makes it a reliable standard for developing and validating new 18F-fluorination methodologies, particularly those involving nucleophilic aromatic substitution or alkylation . Its well-characterized nature allows radiopharmacies to use it as a reference material for quality control assays, ensuring batch-to-batch consistency in tracer production.

Quote Request

Request a Quote for 1-Bromo-4-(3-fluoropropoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.